REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]1([CH2:18][OH:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl.C(OCC)(=O)C.O>[CH3:11][C:12]1([CH:18]=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
0.419 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.409 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCOCC1)CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at the same temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at a temperature of −78° C. to room temperature for 1.2 hours
|
Duration
|
1.2 h
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative thin-layer chromatography (hexane/ethyl acetate=1/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCOCC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |